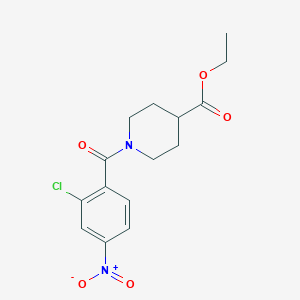
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDDO or RTA 402 and belongs to the class of synthetic triterpenoids.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is complex and involves multiple pathways. This compound acts as an activator of the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to activate the AMPK pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In inflammation and autoimmune diseases, 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to reduce inflammation and oxidative stress. In metabolic disorders, this compound has been shown to improve insulin sensitivity, reduce lipid accumulation, and promote weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity, reproducibility, and scalability. This compound is also stable under various conditions and can be easily synthesized in large quantities. However, some limitations of using 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its potential toxicity and the need for further optimization of dosing and administration.
Direcciones Futuras
There are several future directions for the study of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential applications in cancer therapy, including combination therapy with other drugs. Another direction is to study its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the dosing and administration of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole for various applications and to investigate its potential toxicity in preclinical and clinical studies.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for reproducibility and scalability, and its mechanism of action involves multiple pathways. The biochemical and physiological effects of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole are diverse and depend on the specific application. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to significant advancements in biomedical research.
Métodos De Síntesis
The synthesis of 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chlorobenzonitrile, 3,4-dimethoxybenzaldehyde, and ethyl diazoacetate in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In biomedical research, this compound has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. It has also been studied for its neuroprotective and anti-aging properties. In addition, 5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBPFUBVYKYRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)

![1,1'-oxybis[4-(ethylthio)benzene]](/img/structure/B5706002.png)




![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

